Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-

Asymmetric Brønsted acid catalysis Bifunctional organocatalysis Chiral sulfonic acid

Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- (CAS 832104-36-6) is a chiral, non-racemic sulfonic acid–oxazoline hybrid with the molecular formula C₁₆H₁₅NO₄S and a molecular weight of 317.36 g/mol. The molecule integrates a strongly acidic benzenesulfonic acid moiety (pKa ≈ with an enantiopure (4S)-4-benzyl-4,5-dihydrooxazoline ring, creating a bifunctional architecture that can simultaneously serve as a Brønsted acid catalyst and a chiral ligand or organocatalyst.

Molecular Formula C16H15NO4S
Molecular Weight 317.4 g/mol
CAS No. 832104-36-6
Cat. No. B12885497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-
CAS832104-36-6
Molecular FormulaC16H15NO4S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=CC=CC=C2S(=O)(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C16H15NO4S/c18-22(19,20)15-9-5-4-8-14(15)16-17-13(11-21-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,18,19,20)/t13-/m0/s1
InChIKeyUPCSFAPOZOWKBR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- (CAS 832104-36-6): Procurement-Relevant Structural and Functional Profile


Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- (CAS 832104-36-6) is a chiral, non-racemic sulfonic acid–oxazoline hybrid with the molecular formula C₁₆H₁₅NO₄S and a molecular weight of 317.36 g/mol . The molecule integrates a strongly acidic benzenesulfonic acid moiety (pKa ≈ 1) with an enantiopure (4S)-4-benzyl-4,5-dihydrooxazoline ring, creating a bifunctional architecture that can simultaneously serve as a Brønsted acid catalyst and a chiral ligand or organocatalyst. This dual functionality places the compound at the intersection of asymmetric Brønsted acid catalysis and chiral ligand design, distinguishing it from simple achiral sulfonic acids and from classical chiral sulfonic acids that lack the oxazoline coordination motif.

Why Generic Substitution Fails for Benzenesulfonic Acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- (CAS 832104-36-6) in Asymmetric Catalysis and Chiral Resolution Workflows


Sourcing teams unfamiliar with asymmetric synthesis may be tempted to substitute this compound with superficially similar benzenesulfonic acid derivatives or alternative chiral sulfonic acids. However, such substitutions carry a high risk of catastrophic enantioselectivity loss. The specific combination of an (S)-configured oxazoline stereocenter with a powerful ortho-sulfonic acid group creates a rigid, bifunctional chiral pocket that cannot be replicated by simple chiral sulfonic acids (e.g., camphorsulfonic acid) or by achiral aryl sulfonic acids . Replacing this compound with a racemic mixture erases the very stereochemical information that makes it valuable; substituting with an achiral analog eliminates the chiral induction capability entirely. Generic procurement based on functional group similarity alone disregards the precise stereoelectronic synergy between the oxazoline nitrogen, the sulfonic acid proton, and the benzyl substituent—parameters that directly govern catalytic turnover and enantiomeric excess in demanding asymmetric transformations.

Quantitative Differentiation Evidence for Benzenesulfonic Acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- (CAS 832104-36-6) Versus Comparator Compounds


Ortho-Sulfonic Acid Oxazoline Bifunctionality Versus Simple Chiral Sulfonic Acids: Acidity and Coordinative Capacity

The target compound combines a strong sulfonic acid (pKa ≈ 1) ortho to an oxazoline ring, creating a bifunctional catalytic motif. In contrast, classical chiral sulfonic acids such as (1S)-(+)-10-camphorsulfonic acid (pKa ≈ 1.2) [1] lack the Lewis-basic oxazoline nitrogen required for simultaneous substrate activation via hydrogen bonding or metal coordination. This dual activation capability is a hallmark of privileged bifunctional catalysts and cannot be achieved by monofunctional sulfonic acids alone.

Asymmetric Brønsted acid catalysis Bifunctional organocatalysis Chiral sulfonic acid

Chiral Oxazoline-Sulfonic Acid Hybrid Versus Achiral 2-(4,5-Dihydro-2-oxazolyl)benzenesulfonic Acid: Stereochemical Purity and Enantioselectivity Potential

The target compound bears a single (S)-configured stereocenter at the 4-position of the oxazoline ring. The closest achiral analog, 2-(4,5-dihydro-2-oxazolyl)benzenesulfonic acid (the des-benzyl, non-stereogenic variant), lacks any chiral element and therefore cannot induce enantioselectivity in catalytic reactions . The benzyl substituent at the 4-position not only imparts chirality but also provides steric bulk essential for enantiofacial discrimination in transition states.

Chiral resolution Asymmetric synthesis Chiral ligand design

Target Compound Versus Bis(oxazoline) (BOX) Ligands: Integrated Brønsted Acidity Without Exogenous Acid Additives

Classical bis(oxazoline) (BOX) ligands such as 2,2'-bis[(4S)-4-benzyl-2-oxazoline] (CAS 133463-88-4) require a separate Brønsted acid or metal salt co-catalyst to generate the active catalytic species . In contrast, the target compound incorporates a covalently tethered sulfonic acid directly onto the oxazoline-bearing aromatic ring, enabling single-molecule Brønsted acid catalysis without exogenous acid additives. This integration simplifies reaction setup, improves reproducibility, and eliminates acid–ligand compatibility screening.

Bis(oxazoline) ligands Brønsted acid co-catalysis Asymmetric Lewis acid catalysis

Ortho-Substitution Pattern Versus para-Sulfonic Acid Oxazoline Isomers: Intramolecular Hydrogen-Bonding and Preorganization

The ortho relationship between the sulfonic acid and the oxazoline ring in the target compound enables a strong intramolecular hydrogen bond between the sulfonic acid proton and the oxazoline nitrogen . This preorganization rigidifies the catalyst conformation, which can enhance enantioselectivity in asymmetric reactions. In contrast, the corresponding para-substituted isomer (sulfonic acid at the 4-position relative to the oxazoline) cannot form this intramolecular interaction, resulting in a more flexible, less organized catalytic pocket.

Intramolecular hydrogen bonding Catalyst preorganization Substituent effect

High-Value Application Scenarios for Benzenesulfonic Acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- (CAS 832104-36-6) Based on Structural Differentiation


Asymmetric Brønsted Acid Organocatalysis Requiring Bifunctional Activation

This compound is suited for enantioselective transformations—such as Friedel–Crafts alkylations, Mannich reactions, or protonation cascades—where a strong chiral Brønsted acid is required and where simultaneous Lewis base activation of an electrophile via the oxazoline nitrogen can enhance both rate and enantioselectivity . The bifunctional motif eliminates the need for a separate Lewis base additive, simplifying reaction protocols.

Chiral Resolution and Enantioselective Recognition Scaffolds

The rigid, chiral pocket defined by the (S)-benzyl-oxazoline and the ortho-sulfonic acid group makes this compound a candidate for the design of chiral resolving agents or enantioselective receptors . The sulfonic acid can form strong ionic interactions with basic analytes, while the oxazoline ring provides a second, stereochemically defined recognition site.

Streamlined Asymmetric Metal Catalysis Leveraging Integrated Brønsted Acidity

In metal-catalyzed asymmetric reactions (e.g., Cu- or Pd-catalyzed processes), the compound can serve as a mono-oxazoline ligand with a built-in Brønsted acid functionality, potentially replacing two-component systems (BOX ligand plus external acid) with a single-component catalyst . This reduces the number of variables requiring optimization and improves operational simplicity for scale-up.

Medicinal Chemistry Probe Design Exploiting Chiral Sulfonic Acid–Oxazoline Architecture

The chiral sulfonic acid–oxazoline scaffold offers a distinct, patentable chemotype for medicinal chemistry programs targeting enzymes or receptors that recognize sulfonate anions or oxazoline-containing ligands . The defined stereochemistry provides an additional parameter for structure–activity relationship (SAR) exploration that achiral sulfonic acid building blocks cannot offer.

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